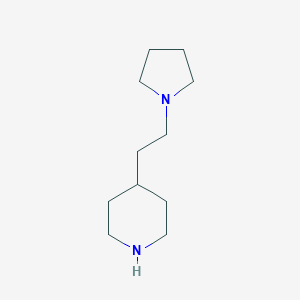

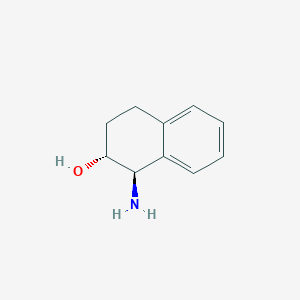

(1R,2R)-1-氨基-1,2,3,4-四氢萘-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

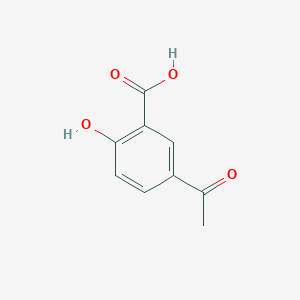

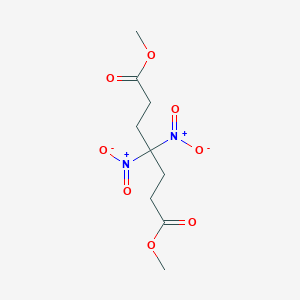

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, also known as 1-amino-2-naphthol, is a chiral compound that has been widely used in scientific research. It is a versatile building block for the synthesis of various biologically active compounds and has shown promising results in the field of medicinal chemistry.

科学研究应用

合成和化学性质

(1R,2R)-1-氨基-1,2,3,4-四氢萘-2-醇由于其多功能化学结构在生物活性化合物合成中起着关键中间体的作用。它在研究中的应用主要围绕其在复杂分子合成中的作用,突显了它在药物化学和有机合成中的重要性。例如,它已被用于化学酶合成方案中,用于生产(2R)-2-氨基-1,2,3,4-四氢萘烯,突显了它在创造具有潜在受体激动活性的化合物中的价值 (Orsini et al., 2002)。此外,它的衍生物是通过从(1R,2S)-1,2-二羟基-1,2-二氢萘烯经过涉及大肠杆菌重组菌株的创新途径合成的,进一步强调了它在合成化学中的适应性 (Orsini et al., 2001)。

在不对称合成中的应用

该化合物在不对称合成中表现出卓越的实用性,为药物开发和其他需要立体化学起关键作用的应用提供了通往对映富集产物的途径。它在Reformatsky型反应中作为手性辅助剂的使用展示了它在增强合成过程的立体选择性方面的潜力 (Orsini et al., 2005)。在制药领域,影响反应的立体化学结果的能力对于产生活性通常取决于分子的手性。

安全和危害

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

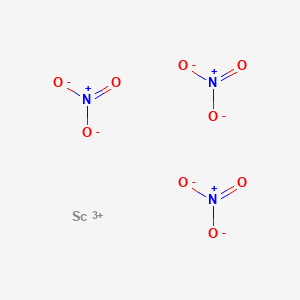

Compounds structurally derived from oxaliplatin, such as a pair of enantiomers [pt (oxa) (1r,2r-dachex)] have been shown to be highly potent in malignant pancreatic adenocarcinoma psn1 cells .

Mode of Action

Related compounds have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells and alter their lipid metabolism .

Biochemical Pathways

Related compounds have been shown to alter the lipogenesis pathway, namely inhibition of de novo lipid synthesis .

Pharmacokinetics

Related compounds such as [pt (oxa) (1r,2r-dachex)] have been shown to have a much greater ability to penetrate pancreatic tumors than its s, s enantiomer and oxaliplatin, and to be transported into cells as bound to plasma proteins .

Result of Action

Related compounds have been shown to dramatically inhibit cell growth and induce cell death .

属性

IUPAC Name |

(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUGQUVHXNWCTQ-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20519902 |

Source

|

| Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13286-65-2 |

Source

|

| Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is a notable application of enantiomerically pure (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol?

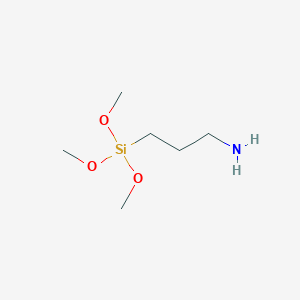

A1: (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, along with its enantiomer, have shown promise as chiral catalysts in organic synthesis. [] This means they can selectively facilitate the formation of one specific enantiomer (mirror image) of a chiral molecule over another, which is particularly important in pharmaceutical development.

Q2: How can enantiomerically pure (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol be obtained?

A2: Researchers successfully prepared enantiomerically pure (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol through a lipase-catalyzed kinetic resolution. [] This method involves using a lipase enzyme to selectively acetylate one enantiomer of the racemic mixture of N-benzyloxycarbonyl-protected 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol. The acetylated and non-acetylated forms can then be easily separated, and the protecting group can be removed to yield the enantiomerically pure (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)